2-(2-Chloroanilino)-2-oxoethyl 2-furoate
Description
2-(2-Chloroanilino)-2-oxoethyl 2-furoate is a synthetic ester derivative featuring a 2-chloroanilino group linked via a 2-oxoethyl bridge to a 2-furoate moiety. These compounds are characterized by their modular design, allowing for variations in both the anilino substituents and ester groups, which influence physicochemical properties and biological activities .
Properties
Molecular Formula |
C13H10ClNO4 |
|---|---|
Molecular Weight |
279.67 g/mol |
IUPAC Name |
[2-(2-chloroanilino)-2-oxoethyl] furan-2-carboxylate |
InChI |
InChI=1S/C13H10ClNO4/c14-9-4-1-2-5-10(9)15-12(16)8-19-13(17)11-6-3-7-18-11/h1-7H,8H2,(H,15,16) |
InChI Key |
UWBCAXYGSDOOAP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)COC(=O)C2=CC=CO2)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)COC(=O)C2=CC=CO2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations
Anilino Substituents
- 2-(3-Chloro-4-fluoroanilino)-2-oxoethyl 5-methylfuran-2-carboxylate (): Substitution at the anilino group (3-Cl, 4-F) and a 5-methyl group on the furoate. This increases steric bulk and alters electronic properties compared to the target compound.
Ester Moieties
- [2-(2-Chloroanilino)-2-oxoethyl] 5-(4-acetylphenyl)furan-2-carboxylate (): Incorporates a 4-acetylphenyl substitution on the furoate, significantly increasing molecular weight (397.81 g/mol vs. ~283.68 g/mol for the target compound) and introducing a ketone group for reactivity .
Physicochemical Properties
*Estimated based on structural similarity.
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